molecular formula C13H16O3S B7997429 Ethyl 2-(2-iso-propylphenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(2-iso-propylphenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7997429
M. Wt: 252.33 g/mol
InChI Key: MSWZYSOQPUCZBF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-iso-propylphenyl)sulfanyl-2-oxo-acetate is an organic compound with a complex structure that includes an ethyl ester, a sulfanyl group, and an oxo-acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-iso-propylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 2-iso-propylphenyl thiol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-iso-propylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Hydroxyl derivative

    Substitution: Carboxylic acid

Scientific Research Applications

Ethyl 2-(2-iso-propylphenyl)sulfanyl-2-oxo-acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-iso-propylphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The oxo-acetate moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Ethyl 2-(2-iso-propylphenyl)sulfanyl-2-oxo-acetate can be compared with similar compounds such as:

    Ethyl 2-(2-methylphenyl)sulfanyl-2-oxo-acetate: This compound has a methyl group instead of an iso-propyl group, which may affect its reactivity and binding properties.

    Ethyl 2-(2-phenylsulfanyl)-2-oxo-acetate: This compound lacks the iso-propyl group, which can influence its steric and electronic properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-oxo-2-(2-propan-2-ylphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-4-16-12(14)13(15)17-11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWZYSOQPUCZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC=CC=C1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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